

# Spectroscopic Characterization of Spiro[2.4]heptane-5-carbaldehyde: A Technical Guide

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## Compound of Interest

Compound Name:	<i>spiro[2.4]heptane-5-carbaldehyde</i>
CAS No.:	109532-60-7
Cat. No.:	B2869762

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## Executive Summary

**Spiro[2.4]heptane-5-carbaldehyde** represents a critical class of "sp<sup>3</sup>-rich" scaffolds increasingly prioritized in modern drug discovery to improve solubility and target specificity (escaping "flatland"). Unlike planar aromatic aldehydes, this molecule possesses a rigid, orthogonal geometry defined by the spiro[2.4]heptane core.

This guide provides a comprehensive framework for the structural and spectroscopic validation of **spiro[2.4]heptane-5-carbaldehyde**. It addresses the primary analytical challenge: distinguishing the endo/exo stereoisomers relative to the cyclopropane ring, a critical quality attribute (CQA) for downstream pharmaceutical applications.

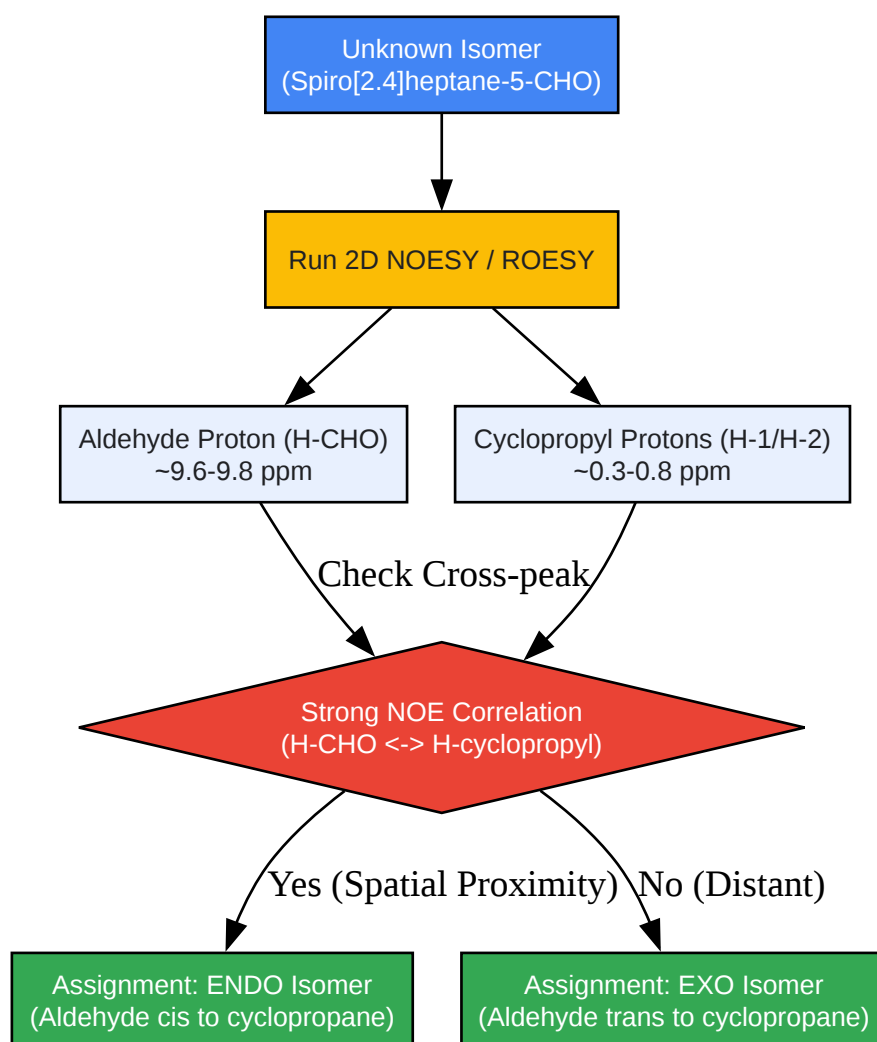
## Structural Analysis & Stereochemical Challenges

The spiro[2.4]heptane core consists of a cyclopropane ring fused to a cyclopentane ring at a single quaternary carbon (C3). The aldehyde functionality at position 5 introduces stereoisomerism.

- Rigidity: The spiro center locks the two rings in a perpendicular orientation.
- Isomerism: The aldehyde group can be oriented cis (endo) or trans (exo) relative to the cyclopropane methylene groups.
- Conformational Lock: Unlike flexible alkyl chains, the cyclopentane ring envelope conformation is restricted, making NMR coupling constants (J-values) highly diagnostic but complex.

## Stereochemical Logic Diagram

The following diagram illustrates the critical NOE (Nuclear Overhauser Effect) correlations required to assign stereochemistry.



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Caption: Logic flow for distinguishing endo/exo isomers using NOESY spectroscopy. The proximity of the aldehyde proton to the cyclopropane ring is the discriminating factor.

## Synthesis Context & Impurity Profile

Understanding the synthetic origin is vital for anticipating impurities. This aldehyde is typically accessed via:

- Reduction of spiro[2.4]heptane-5-carboxylic acid (or ester).
- Oxidation of spiro[2.4]heptane-5-methanol.

Common Impurities:

- Over-reduction: Spiro[2.4]heptane-5-methanol (Look for triplet at ~3.5 ppm).
- Over-oxidation: Spiro[2.4]heptane-5-carboxylic acid (Broad singlet >11 ppm).
- Epimerization: Presence of minor diastereomer (distinct CHO signals).

## Spectroscopic Characterization Strategy

### A. Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structure verification. The spiro[2.4]heptane system exhibits unique high-field signals for the cyclopropane ring.

<sup>1</sup>H NMR Expectations (500 MHz, CDCl<sub>3</sub>)

Position	Group	Shift ( , ppm)	Multiplicity	Diagnostic Note
CHO	Aldehyde	9.60 – 9.80	d ( Hz)	Distinctive carbonyl proton. Doublet due to coupling with H-5.
H-1, H-2	Cyclopropyl	0.30 – 0.80	Complex m	Highly shielded due to ring strain. 4H total. Diastereotopic splitting often observed.
H-5	Methine ( -to-CHO)	2.80 – 3.10	tt or m	Deshielded by carbonyl. Coupling to H-4, H-6, and CHO.
H-4, H-6, H-7	Cyclopentyl	1.50 – 2.20	Complex m	Envelope conformation creates complex geminal/vicinal couplings.

### <sup>13</sup>C NMR Expectations (125 MHz, CDCl<sub>3</sub>)

Carbon Type	Shift ( , ppm)	Assignment
C=O	202.0 – 205.0	Aldehyde carbonyl (Diagnostic).
Quaternary	25.0 – 35.0	C-3 (Spiro center). Key for scaffold validation.
CH (Alpha)	50.0 – 55.0	C-5 (Alpha to carbonyl).
CH <sub>2</sub> (Ring)	20.0 – 35.0	C-4, C-6, C-7 (Cyclopentane methylenes).
CH <sub>2</sub> (Spiro)	10.0 – 15.0	C-1, C-2 (Cyclopropane methylenes). High field.

## B. Infrared Spectroscopy (FT-IR)

IR is used for rapid functional group confirmation and to ensure no carboxylic acid contamination.

- C=O Stretch (Aldehyde): Sharp, strong band at 1720–1730  $\text{cm}^{-1}$ .
- C-H Stretch (Aldehyde): "Fermi doublet" at 2720 and 2820  $\text{cm}^{-1}$ .
- C-H Stretch (Cyclopropyl): Weak, sharp band at 3000–3080  $\text{cm}^{-1}$  (distinct from alkyl C-H < 3000  $\text{cm}^{-1}$ ).

## C. Mass Spectrometry (HRMS)

- Ionization: ESI+ or APCI.
- Molecular Ion:  $[M+H]^+ = 123.08$  (Calculated for  $\text{C}_8\text{H}_{10}\text{O} + \text{H}$ ).
- Fragmentation: Loss of CO (M-28) is common for cyclic aldehydes.

## Experimental Protocol: Characterization Workflow

This Self-Validating Protocol (SVP) ensures data integrity for regulatory filing or publication.

## Step 1: Sample Preparation

- Dissolve 10-15 mg of the aldehyde in 0.6 mL CDCl<sub>3</sub> (neutralized with basic alumina to prevent acid-catalyzed epimerization).
- Filter through a 0.2 μm PTFE syringe filter if any turbidity exists.

## Step 2: Data Acquisition Sequence

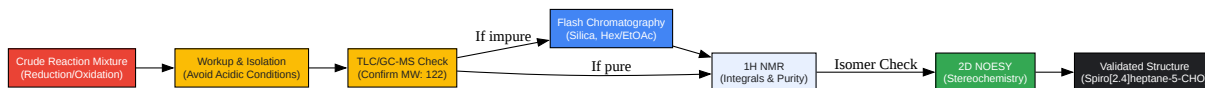
Run experiments in the following order to maximize information per unit time:

- <sup>1</sup>H (16 scans): Check purity and integral ratios (Aldehyde 1H : Cyclopropyl 4H).
- <sup>13</sup>C (512 scans): Confirm carbon count (8 carbons total).
- HSQC: Assign protons to specific carbons (distinguish Cyclopropyl CH<sub>2</sub> from Cyclopentyl CH<sub>2</sub>).
- NOESY (Mixing time 500ms): CRITICAL STEP. Irradiate the aldehyde proton signal (~9.7 ppm) and look for cross-peaks in the 0.3–0.8 ppm region.
  - Presence of cross-peak  
Endo isomer.
  - Absence of cross-peak  
Exo isomer.

## Step 3: Purity Calculation

Calculate molar purity using the aldehyde signal vs. residual solvent or internal standard (e.g., Dimethyl sulfone).

## Workflow Visualization



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Caption: Operational workflow from synthesis to validated structural assignment.

## References

- Synthesis of Spiro[2.4]heptane.
  - Title: Bridged spiro[2.4]heptane ester derivatives.[1][2]
  - Source: WIPO P
  - URL
  - Relevance: Describes the synthesis of the ester precursor and general handling of the spiro[2.4]heptane scaffold.
- Spirocyclic Scaffolds in Drug Design
  - Title: Spiro[2.4]heptane derivatives as ALX receptor agonists.[3][4]
  - Source: WIPO P
  - URL
  - Relevance: Validates the pharmaceutical relevance and provides analogous spectral data
- General Spectroscopic Data for Spiro[2.4]heptane.
  - Title: Spiro[2.4]heptane (PubChem CID 12657448).
  - Source: National Center for Biotechnology Information
  - URL:[Link]
  - Relevance: Provides baseline physical properties and links to core hydrocarbon spectral data
- Oxidation Methodologies

- Title: Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis.[5]
- Source: Chemical Communic
- URL:[[Link](#)]
- Relevance: Describes modern catalytic methods for accessing aldehydes from the carboxylic acid precursors common in spiro-synthesis.

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## Sources

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